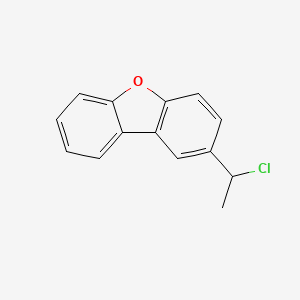

2-(1-Chloroethyl)dibenzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11ClO |

|---|---|

Molecular Weight |

230.69 g/mol |

IUPAC Name |

2-(1-chloroethyl)dibenzofuran |

InChI |

InChI=1S/C14H11ClO/c1-9(15)10-6-7-14-12(8-10)11-4-2-3-5-13(11)16-14/h2-9H,1H3 |

InChI Key |

ZHZOMSJTUJQITO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OC3=CC=CC=C32)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Chloroethyl Dibenzofuran and Analogues

Strategies for Dibenzofuran (B1670420) Core Construction

Green Chemistry-Inspired Synthesis

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the formation of heterocyclic compounds. researchgate.netresearchgate.net This technique utilizes microwave irradiation to provide rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times compared to conventional heating methods. researchgate.netkcl.ac.uk For the synthesis of benzofuran (B130515) and its analogues, microwave irradiation has been successfully employed in multicomponent reactions, providing access to highly functionalized products in minutes rather than hours. kcl.ac.ukmdpi.com For instance, the synthesis of benzofuran-3(2H)-ones has been achieved in yields of 43% to 58% under microwave conditions, demonstrating a facile route to these important structures. nih.gov The key advantages include cleaner reactions with fewer side products and the ability to conduct reactions in a more energy-efficient manner. researchgate.netnih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Heterocycle Formation

| Reaction Type | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Benzofuran-2-carboxamide Synthesis | Microwave (100 °C, DMF) | 5 minutes | Traces (3%) | kcl.ac.uk |

| Thiazolidinone Derivative Synthesis | Microwave (120 °C, DMF/AcOH) | 8-10 minutes | Not specified | mdpi.com |

| Thiazolidinone Derivative Synthesis | Conventional (Reflux, DMF/AcOH) | 4-7 hours | Not specified | mdpi.com |

| 2-Chloro-N-p-tolylacetamide Synthesis | Microwave | 5-10 minutes | 50-80% | researchgate.net |

Ultrasound-Mediated Synthesis

Ultrasound irradiation is another green chemistry technique used to enhance reaction rates and yields in organic synthesis. The application of ultrasonic waves creates acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium—which generates localized high temperatures and pressures, accelerating the chemical transformation. scielo.org.zanih.gov This method has been successfully applied to the one-pot synthesis of 2-substituted benzofurans. nih.gov The process can involve sequential C-C coupling and C-O bond-forming reactions, facilitated by the energy from ultrasound. nih.gov Compared to traditional methods, ultrasound-assisted synthesis offers milder reaction conditions, shorter reaction times, and improved product yields, making it an attractive approach for constructing benzofuran and dibenzofuran scaffolds. scielo.org.zanih.gov

Table 2: Examples of Ultrasound-Assisted Synthesis of Benzofuran Analogues

| Product Type | Key Reaction | Catalyst | Advantages Noted | Reference |

|---|---|---|---|---|

| 2-Substituted Benzofurans | C-C coupling / C-O bond formation | 10% Pd/C-CuI-PPh3 | One-pot synthesis, good yields | nih.gov |

| Dihydrobenzofuran Chalcones | Claisen-Schmidt reaction | - | Good to excellent yields, benign conditions | scielo.org.za |

Solvent-Free Reaction Conditions

Performing reactions under solvent-free, or neat, conditions is a cornerstone of green chemistry, as it reduces waste and eliminates the need for potentially toxic and flammable organic solvents. cmu.edu For certain reactions, such as 1,3-dipolar cycloadditions, eliminating the solvent can lead to reduced reaction times while maintaining similar yields and selectivity. mdpi.com In some cases, gentle heating or the use of an orbital shaker can facilitate the reaction between solid or liquid reactants in the absence of a solvent. mdpi.com While specific examples for dibenzofuran synthesis are not prevalent, the principles have been applied to the formation of other heterocycles, suggesting potential applicability. For example, Dieckmann condensation reactions have been shown to proceed efficiently without a solvent. cmu.edu

Heterogeneous Catalysis in Dibenzofuran Formation

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling. organic-chemistry.org In the synthesis of dibenzofurans, palladium on carbon (Pd/C) has been used as a reusable heterogeneous catalyst. organic-chemistry.org One efficient method involves the synthesis of dibenzofurans from o-iododiaryl ethers, catalyzed by Pd/C under ligand-free conditions. organic-chemistry.org This approach avoids the use of expensive and often air-sensitive ligands that are common in homogeneous catalysis. The development of highly active heterogeneous palladium nanoparticle catalysts also allows for their use in continuous flow reaction systems for synthesizing C2-substituted benzofurans. nih.gov

Introduction and Functionalization of the Chloroethyl Moiety

Once the dibenzofuran core is synthesized, the 2-(1-chloroethyl) group must be introduced. This can be accomplished through direct halogenation of a suitable precursor or by coupling reactions.

Halogenation Reactions on Dibenzofuran Scaffolds

The introduction of a chloroethyl group onto the dibenzofuran scaffold is typically not achieved in a single step. A common and effective strategy involves a two-step sequence starting with a Friedel-Crafts acylation. Reacting dibenzofuran with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) would selectively install an acetyl group at the 2-position, yielding 2-acetyldibenzofuran.

The resulting ketone is then reduced to the corresponding alcohol, 2-(1-hydroxyethyl)dibenzofuran, using a standard reducing agent such as sodium borohydride (B1222165). The final step is the conversion of this secondary alcohol to the target chloride. This halogenation can be achieved using various reagents, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), which are effective for substituting hydroxyl groups with chlorine.

Coupling Reactions Involving Chloroethyl Precursors

An alternative strategy for installing the chloroethyl moiety involves carbon-carbon bond-forming cross-coupling reactions. This approach requires a pre-functionalized dibenzofuran and a coupling partner containing the chloroethyl group. For example, a 2-halodibenzofuran (e.g., 2-bromodibenzofuran) can be subjected to a Negishi cross-coupling reaction. researchgate.net This would involve the preparation of a (1-chloroethyl)zinc halide reagent, which then couples with the 2-halodibenzofuran in the presence of a palladium catalyst.

Similarly, a Suzuki coupling could be employed by reacting 2-dibenzofuranboronic acid with a halo-chloroethane derivative under palladium catalysis. Such methods provide a versatile route to functionalized dibenzofurans, allowing for the convergent assembly of the final molecule from two separate fragments. researchgate.netnih.gov

Regioselective Functionalization Techniques

The introduction of a functional group at the C2 position of dibenzofuran is a critical first step in the synthesis of 2-(1-chloroethyl)dibenzofuran. Friedel-Crafts acylation is a prominent method for achieving this regioselectivity. The reaction of dibenzofuran with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst, predominantly yields the 2-substituted product.

A study on the Friedel-Crafts benzoylation of dibenzofuran with benzoyl chloride and aluminum chloride in nitrobenzene (B124822) at 15°C for one hour resulted in a 93.3% yield of benzoyldibenzofuran, with the 2-isomer comprising 90.5% of the product mixture. This high regioselectivity for the 2-position is attributed to the electronic properties and steric factors of the dibenzofuran ring system. Theoretical calculations have supported the observation that the 2-position is the most reactive site for electrophilic substitution.

For the synthesis of the direct precursor to 2-(1-chloroethyl)dibenzofuran, 2-acetyldibenzofuran can be prepared by reacting dibenzofuran and acetic acid with trifluoroacetic anhydride, followed by the addition of trifluoromethanesulfonic acid in dichloromethane. This method provides a pathway to the key intermediate necessary for subsequent transformations.

The general mechanism for Friedel-Crafts acylation involves the formation of a resonance-stabilized acylium ion, which then acts as the electrophile in the aromatic substitution reaction. The preference for acylation at the 2-position of dibenzofuran is a key regioselective functionalization technique that directs the synthesis towards the desired isomer.

Optimization of Synthetic Pathways

Yield Enhancement Strategies

Following the formation of 2-acetyldibenzofuran, the subsequent reduction to 2-(1-hydroxyethyl)dibenzofuran and chlorination to 2-(1-chloroethyl)dibenzofuran are critical steps where yield can be optimized. For the reduction step, the choice of reducing agent and reaction conditions will influence the conversion rate. For the chlorination step, reagents like thionyl chloride or oxalyl chloride are commonly employed. The careful control of temperature and reaction time is essential to prevent the formation of byproducts and ensure a high yield of the desired chlorinated product. The use of a solvent such as pyridine (B92270) in conjunction with thionyl chloride can influence the reaction mechanism and, consequently, the product distribution and yield.

Stereochemical Control in Synthesis

The conversion of the prochiral ketone, 2-acetyldibenzofuran, to the chiral secondary alcohol, 2-(1-hydroxyethyl)dibenzofuran, presents an opportunity for stereochemical control. Enantioselective reduction methods are employed to produce a specific enantiomer of the alcohol, which can then be converted to the corresponding chiral chloro derivative.

Several strategies for the asymmetric reduction of aryl ketones can be applied to 2-acetyldibenzofuran. These include the use of chiral reducing agents and catalytic methods.

Chirally Modified Hydride Reagents: Reagents such as those derived from lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) modified with chiral ligands can provide high enantioselectivity. For instance, the BINAL-H reagent, prepared from LAH, (R)- or (S)-1,1'-bi-2-naphthol, and an alcohol, is effective for the enantioselective reduction of various ketones.

Catalytic Asymmetric Reduction: This approach is often preferred due to the use of only a catalytic amount of the chiral inductor.

Oxazaborolidine Catalysts (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst with a stoichiometric borane (B79455) source. This method is well-established for the highly enantioselective reduction of a wide range of ketones. The predictable stereochemical outcome is a significant advantage of this system.

Asymmetric Transfer Hydrogenation: This technique employs a chiral transition metal catalyst, often based on ruthenium or rhodium, to transfer hydrogen from a source like isopropanol (B130326) or formic acid to the ketone. The enantioselectivity is controlled by the chiral ligand coordinated to the metal center.

The subsequent conversion of the chiral 2-(1-hydroxyethyl)dibenzofuran to 2-(1-chloroethyl)dibenzofuran must be conducted under conditions that control the stereochemistry at the newly formed chiral center. The reaction of secondary alcohols with thionyl chloride can proceed through different mechanisms (SN1, SN2, or SNi), leading to retention, inversion, or racemization of the stereocenter. The choice of solvent plays a crucial role; for example, the presence of pyridine typically promotes an SN2 mechanism, resulting in inversion of configuration. In contrast, reaction in a non-coordinating solvent may favor an SNi mechanism with retention of configuration. Careful selection of the chlorinating agent and reaction conditions is therefore paramount to achieve the desired stereoisomer of 2-(1-chloroethyl)dibenzofuran.

Reaction Condition Parameters (Temperature, Pressure, Catalyst Loading)

The precise control of reaction conditions is fundamental to optimizing the synthesis of 2-(1-chloroethyl)dibenzofuran.

Temperature: In Friedel-Crafts acylation, temperature can influence both the reaction rate and the regioselectivity. While the acylation of dibenzofuran shows a strong preference for the 2-position, higher temperatures can sometimes lead to an increase in the formation of other isomers. For the subsequent reduction and chlorination steps, temperature control is critical for preventing side reactions and decomposition of reactants or products. Enantioselective reductions often require low temperatures to achieve high levels of stereocontrol.

Pressure: For the described synthetic steps, the reactions are typically carried out at atmospheric pressure. Therefore, pressure is not a primary parameter for optimization in this specific synthetic sequence.

Catalyst Loading: In catalytic reactions, such as the Friedel-Crafts acylation and asymmetric reductions, the amount of catalyst used can significantly affect the reaction rate and efficiency.

| Reaction Step | Catalyst | Typical Loading | Effect of Loading |

| Friedel-Crafts Acylation | Lewis Acids (e.g., AlCl₃) | Stoichiometric or excess | A stoichiometric amount is often required as the product ketone can form a complex with the catalyst. |

| Friedel-Crafts Acylation | Solid Acids (e.g., Zeolites) | Catalytic | Lower loading is desirable for cost-effectiveness and easier work-up. Optimization is needed to balance reaction rate and catalyst cost. |

| Asymmetric Reduction | Oxazaborolidine (CBS) | 5-10 mol% | Catalytic amounts are sufficient to achieve high enantioselectivity and good yields. |

| Asymmetric Transfer Hydrogenation | Transition Metal Complexes | 0.1-1 mol% | Low catalyst loadings are typically effective, making this an atom-economical approach. |

Optimizing catalyst loading involves finding the minimum amount of catalyst required to achieve a high conversion rate in a reasonable timeframe, thereby minimizing cost and waste.

Chemical Reactivity and Mechanistic Investigations of 2 1 Chloroethyl Dibenzofuran

Reactivity of the Dibenzofuran (B1670420) Core

The dibenzofuran core is an electron-rich aromatic system, which largely determines its reaction patterns. Its reactivity is analogous to other polycyclic aromatic hydrocarbons and heterocycles, characterized by a tendency to undergo electrophilic substitution while being relatively resistant to nucleophilic attack on the ring itself.

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of arenes, and the dibenzofuran nucleus is no exception. libretexts.orgrahacollege.co.in The reaction proceeds via a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized cationic intermediate (a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.orgsavemyexams.com

The electron-donating nature of the ether oxygen in the furan (B31954) ring activates the dibenzofuran system towards electrophilic attack. The positions most susceptible to substitution are determined by the resonance stabilization of the cationic intermediate. For the unsubstituted dibenzofuran, positions 2, 8, 3, and 7 are the most reactive. The presence of the 2-(1-chloroethyl) group, an alkyl group, further influences the regioselectivity of subsequent substitutions. Alkyl groups are generally activating and ortho-, para-directing. Therefore, incoming electrophiles would be directed primarily to positions 3 and 8, and to a lesser extent, position 6.

Common electrophilic substitution reactions applicable to the dibenzofuran core include:

Halogenation: Introduction of a halogen (Cl, Br, I) using the halogen molecule in the presence of a Lewis acid catalyst (e.g., FeCl₃, FeBr₃) or an oxidizing agent for iodine. libretexts.orglumenlearning.com

Nitration: Substitution with a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. rahacollege.co.insavemyexams.com

Friedel-Crafts Reactions: Alkylation or acylation of the ring. Friedel-Crafts alkylation involves reacting the arene with an alkyl halide and a Lewis acid catalyst like AlCl₃. chemguide.co.uk Friedel-Crafts acylation uses an acyl halide or anhydride (B1165640) with a Lewis acid catalyst to introduce an acyl group. rahacollege.co.in

Nucleophilic Substitution Pathways

Direct nucleophilic aromatic substitution on the dibenzofuran ring is generally challenging. Aryl halides, unlike alkyl halides, are resistant to SN1 and SN2 reactions due to the high energy of a phenyl cation and the steric hindrance of the ring preventing backside attack. gatech.edu

Substitution can occur under specific, often harsh, conditions. This typically requires:

Activation: The presence of strong electron-withdrawing groups (like nitro groups) at positions ortho and/or para to a leaving group can activate the ring for nucleophilic attack via an addition-elimination (SNAE) mechanism. gatech.edu

Forcing Conditions: In the absence of activating groups, reactions may require high temperatures and pressures, often with copper salt catalysis, particularly for the displacement of bromo- or iododibenzofurans. quora.com

For 2-(1-chloroethyl)dibenzofuran, which lacks strong electron-withdrawing groups on the ring, nucleophilic substitution on the dibenzofuran core itself is not a favorable pathway under standard laboratory conditions.

Radical Reactions and Pathways

The dibenzofuran moiety can participate in radical reactions, often observed in high-temperature processes like combustion and pyrolysis, which can lead to the formation or degradation of dibenzofuran structures. dtic.milacs.orginchem.org Theoretical studies show that the formation of dibenzofuran can proceed through pathways involving phenoxy radical recombination. libretexts.org

In synthetic chemistry, radical mechanisms can be employed to form the dibenzofuran skeleton. One such method is the photoinduced S_RN1 (radical nucleophilic substitution) reaction, which can be used to generate the C-O bond for cyclization via radical and radical anion intermediates. youtube.com Radical halogenation at allylic or benzylic positions is a well-known process, and while the chloroethyl group is already halogenated, the principles underscore the stability of radicals adjacent to the dibenzofuran ring. youtube.comyoutube.com

Reactivity of the Chloroethyl Substituent

The 1-chloroethyl group attached at the 2-position of the dibenzofuran ring is the primary site of reactivity for this molecule under typical synthetic conditions. The carbon atom bonded to the chlorine is a secondary, benzylic-like carbon. This position is activated towards both nucleophilic substitution and elimination reactions because it can form a resonance-stabilized carbocation intermediate.

Elimination Reactions (E1, E2)

In the presence of a base, 2-(1-chloroethyl)dibenzofuran can undergo elimination (dehydrohalogenation) to form 2-vinyldibenzofuran. ucalgary.ca This reaction also has two primary mechanistic pathways: unimolecular (E1) and bimolecular (E2).

E1 Mechanism: The E1 reaction shares its first step with the S_N1 reaction: the formation of a carbocation. masterorganicchemistry.com In a subsequent step, a weak base removes a proton from a carbon adjacent to the carbocation (a β-proton), forming a double bond. E1 reactions often compete with S_N1 reactions and are favored by high temperatures. masterorganicchemistry.com

Favored by: Weak bases, polar protic solvents, and substrates that form stable carbocations. libretexts.org

E2 Mechanism: The E2 mechanism is a concerted, one-step process where a strong base removes a β-proton while the leaving group departs simultaneously. iitk.ac.in This mechanism has a strict stereochemical requirement for an anti-periplanar arrangement of the proton being removed and the leaving group. libretexts.org

Favored by: Strong, often bulky bases (e.g., t-BuO⁻, EtO⁻), and higher temperatures. iitk.ac.in The rate is second-order, depending on both the substrate and the base. iitk.ac.in

| Factor | Favors E1 | Favors E2 |

|---|---|---|

| Base | Weak (e.g., H₂O, ROH) | Strong (e.g., RO⁻, OH⁻, t-BuO⁻) |

| Substrate | Secondary benzylic (stabilized carbocation) | Secondary benzylic |

| Solvent | Polar Protic (ionizing) | Less polar or polar aprotic solvents |

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Base] |

| Competition | Competes with S_N1 | Competes with S_N2 |

Intramolecular Cyclization and Rearrangement Processes

The structure of 2-(1-Chloroethyl)dibenzofuran, featuring a reactive chloroethyl group appended to the aromatic dibenzofuran core, predisposes it to undergo a variety of intramolecular reactions. These processes are typically initiated by the generation of a reactive intermediate at the ethyl side chain, which can then interact with the electron-rich dibenzofuran ring system.

One of the primary reactions anticipated for this compound is intramolecular cyclization . Under appropriate conditions, such as in the presence of a Lewis acid or under thermal induction, the chloroethyl group can form a carbocation. This electrophilic center can then attack the aromatic ring, leading to the formation of a new fused ring system. The regioselectivity of this cyclization is directed by the electronic properties of the dibenzofuran nucleus. Attack could potentially occur at the C1, C3, or other positions, leading to different polycyclic aromatic structures. The formation of such fused systems is a common strategy in the synthesis of complex organic molecules. researchgate.netresearchgate.net

In addition to direct cyclization, rearrangement processes are also plausible. Carbocationic intermediates are known to undergo rearrangements to form more stable species. solubilityofthings.commsu.edu For instance, a primary carbocation formed from the loss of the chloride ion could undergo a 1,2-hydride or 1,2-alkyl shift. In the case of 2-(1-Chloroethyl)dibenzofuran, the initial secondary carbocation is relatively stable; however, rearrangements involving the dibenzofuran ring itself or leading to alternative cyclic structures cannot be ruled out, especially under forcing reaction conditions. msu.edu Such rearrangements are often driven by the thermodynamic stability of the final product. solubilityofthings.com

Mechanistic Elucidation of Key Transformations

Understanding the precise mechanisms of these intramolecular reactions is crucial for controlling the product distribution and for the rational design of synthetic routes. The elucidation of these pathways involves a combination of kinetic studies, the identification of intermediates, and theoretical calculations of transition states. mdpi.comnih.gov

Kinetic Studies

Kinetic studies provide quantitative data on the rates of reaction, offering insights into the reaction mechanism. By systematically varying parameters such as temperature, concentration of reactants, and catalyst loading, the rate law for the transformation can be determined. This information helps to identify the species involved in the rate-determining step of the reaction. For the intramolecular cyclization of 2-(1-Chloroethyl)dibenzofuran, kinetic analysis could reveal whether the reaction proceeds through a unimolecular (S_N1-type) or a bimolecular pathway, and can help to quantify the activation energy of the process. mdpi.com

| Parameter | Description | Potential Finding for 2-(1-Chloroethyl)dibenzofuran Cyclization |

| Reaction Order | The relationship between the rate of reaction and the concentration of reactants. | A first-order dependence on the substrate would suggest a unimolecular rate-determining step, such as carbocation formation. |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | A moderate Ea would be expected, reflecting the stability of the benzylic-type carbocation intermediate. |

| Frequency Factor (A) | A constant related to the frequency of collisions with the correct orientation. | The value of A would provide insight into the entropic favorability of the cyclization. |

This table presents hypothetical kinetic parameters for the intramolecular cyclization of 2-(1-Chloroethyl)dibenzofuran based on general principles of organic reactions.

Isolation and Characterization of Intermediates

The direct observation and characterization of reactive intermediates are powerful tools for confirming a proposed reaction mechanism. lumenlearning.comallen.inwikipedia.org Reactive intermediates are typically short-lived and present in low concentrations, making their isolation challenging. lumenlearning.comwikipedia.org Techniques such as low-temperature spectroscopy (NMR, IR) or matrix isolation can sometimes be used to trap and study these fleeting species. lumenlearning.comallen.in In the context of 2-(1-Chloroethyl)dibenzofuran reactions, the key intermediate is likely a carbocation. While its direct isolation would be difficult, its existence can be inferred through trapping experiments with nucleophiles or by observing the products of its subsequent reactions. wikipedia.org In some cases, stable analogues of reactive intermediates can be synthesized and studied to provide insight into the properties of the transient species. nih.gov

Transition State Analysis

In conjunction with experimental studies, computational chemistry provides invaluable insights into reaction mechanisms, particularly through the analysis of transition states. mdpi.com The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. libretexts.org Using quantum chemical methods like Density Functional Theory (DFT), the geometry and energy of the transition state for the intramolecular cyclization or rearrangement of 2-(1-Chloroethyl)dibenzofuran can be calculated. nih.gov This analysis can help to predict the most favorable reaction pathway and explain the observed product distribution. For instance, comparing the calculated activation energies for cyclization at different positions on the dibenzofuran ring can predict the regioselectivity of the reaction.

| Computational Method | Information Gained | Relevance to 2-(1-Chloroethyl)dibenzofuran |

| Density Functional Theory (DFT) | Geometries and energies of reactants, intermediates, transition states, and products. | Predicts the most likely cyclization pathway and the structure of the resulting fused ring system. |

| Intrinsic Reaction Coordinate (IRC) | Confirms that a calculated transition state connects the correct reactant and product. | Validates the computed reaction pathway for the intramolecular transformation. |

| Canonical Variational Transition-State (CVT) Theory | Calculation of reaction rate constants. | Provides a theoretical basis for comparison with experimental kinetic data. nih.gov |

This table outlines computational methods and their application to understanding the reaction mechanisms of 2-(1-Chloroethyl)dibenzofuran, drawing on methodologies applied to similar systems. mdpi.comnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-(1-Chloroethyl)dibenzofuran, both ¹H and ¹³C NMR would be essential.

Based on data for the parent dibenzofuran (B1670420) bmrb.io and substituted chloroalkanes, the predicted chemical shifts for 2-(1-Chloroethyl)dibenzofuran in a standard solvent like CDCl₃ are detailed below. The electronegative chlorine atom and the aromatic ring currents are the primary factors influencing these shifts. libretexts.org

Predicted ¹H NMR Spectral Data: The ¹H NMR spectrum would be expected to show signals for the seven aromatic protons on the dibenzofuran skeleton and the four protons of the chloroethyl side chain. The 1-chloroethyl group protons would appear as a characteristic quartet for the methine proton (CH) coupled to the methyl group, and a doublet for the methyl protons (CH₃) coupled to the methine proton.

Predicted ¹³C NMR Spectral Data: The ¹³C NMR spectrum would display 14 distinct signals, corresponding to the 12 carbons of the dibenzofuran ring system and the 2 carbons of the ethyl side chain. The chemical shifts are influenced by hybridization and the inductive effects of the chlorine and oxygen atoms. organicchemistrydata.org

| Position | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 1 | ~7.8-8.0 (d) | ~125-128 |

| 2 | - | ~130-135 |

| 3 | ~7.4-7.6 (dd) | ~122-125 |

| 4 | ~7.9-8.1 (d) | ~120-123 |

| 4a | - | ~128-131 |

| 5a | - | ~155-158 |

| 6 | ~7.5-7.7 (d) | ~111-114 |

| 7 | ~7.3-7.5 (t) | ~123-126 |

| 8 | ~7.4-7.6 (t) | ~121-124 |

| 9 | ~7.6-7.8 (d) | ~127-130 |

| 9a | - | ~122-125 |

| 9b | - | ~156-159 |

| 1' (CH) | ~5.1-5.3 (q) | ~55-60 |

| 2' (CH₃) | ~1.8-2.0 (d) | ~20-25 |

To unambiguously assign all proton and carbon signals and confirm the structure, a suite of 2D NMR experiments would be employed. acs.org

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methine (CH) and methyl (CH₃) protons of the chloroethyl group. It would also help trace the connectivity of the coupled protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom that has a proton attached.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying the placement of the substituent. It reveals long-range (2-3 bond) correlations. Key expected correlations would be between the methine proton (H-1') and the dibenzofuran carbons C-1, C-2, and C-3, confirming the attachment of the chloroethyl group at the C-2 position.

The rotation around the single bond between C-2 of the dibenzofuran ring and C-1' of the ethyl side chain may be hindered. Variable-temperature (VT) NMR studies could provide insight into the rotational energy barrier. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) could be used to determine the preferred conformation in solution by identifying through-space proximity between the chloroethyl protons and the adjacent aromatic protons (H-1 and H-3).

Vibrational Spectroscopy (IR, Raman) for Bonding and Functional Group Analysis

Vibrational spectroscopy provides information about the functional groups and bonding within a molecule. mjcce.org.mk The expected infrared (IR) and Raman active vibrational modes for 2-(1-Chloroethyl)dibenzofuran are predicted based on characteristic frequencies for dibenzofurans and chloroalkanes. nih.govmaterialsciencejournal.orgresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2990 - 2850 | Medium-Strong |

| Aromatic C=C Stretch | 1620 - 1450 | Medium-Strong |

| C-O-C Asymmetric Stretch (furan ring) | 1280 - 1220 | Strong |

| Aromatic C-H Bend (out-of-plane) | 900 - 675 | Strong |

| C-Cl Stretch | 750 - 550 | Medium-Strong |

The presence of strong bands for aromatic C-H and C=C stretching, a prominent C-O-C ether stretch, and a distinct C-Cl stretch would collectively confirm the key functional components of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

HRMS is used to determine the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. nih.govwaters.comnih.gov It is also used to analyze fragmentation patterns, which provides structural clues. lcms.cz

Molecular Formula Confirmation: The molecular formula for 2-(1-Chloroethyl)dibenzofuran is C₁₄H₁₁ClO. HRMS would be used to measure the exact mass of the molecular ion [M]⁺. The presence of a single chlorine atom would be confirmed by the characteristic isotopic pattern of the molecular ion, which would show an [M+2]⁺ peak with an intensity approximately one-third (32%) of the [M]⁺ peak.

Fragment Analysis: Electron ionization (EI) would likely induce several key fragmentation pathways:

Loss of Chlorine: Cleavage of the C-Cl bond to form a [M-Cl]⁺ ion.

Benzylic Cleavage: Loss of a methyl radical (•CH₃) to form a stable [M-CH₃]⁺ cation.

Alpha-Cleavage: Loss of the entire chloroethyl side chain via cleavage of the C2-C1' bond, resulting in a highly stable dibenzofuranyl cation. This would likely be a very prominent peak in the spectrum.

| Ion/Fragment | Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M]⁺ (³⁵Cl) | [C₁₄H₁₁³⁵ClO]⁺ | 230.0500 |

| [M+2]⁺ (³⁷Cl) | [C₁₄H₁₁³⁷ClO]⁺ | 232.0470 |

| [M-CH₃]⁺ | [C₁₃H₈ClO]⁺ | 215.0264 |

| [M-Cl]⁺ | [C₁₄H₁₁O]⁺ | 195.0810 |

| [Dibenzofuran-2-yl]⁺ | [C₁₂H₇O]⁺ | 167.0503 |

X-ray Crystallography of 2-(1-Chloroethyl)dibenzofuran and its Derivatives

Should a single crystal of sufficient quality be obtained, X-ray crystallography would provide the ultimate structural proof. anton-paar.commdpi.comyorku.cacam.ac.uk This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal. cam.ac.uk

An X-ray crystallographic analysis would yield:

Unambiguous Connectivity: Definitive confirmation that the chloroethyl group is attached at the C-2 position of the dibenzofuran ring.

Precise Molecular Geometry: Accurate measurements of all bond lengths, bond angles, and torsion angles.

Conformational Information: The exact solid-state conformation of the chloroethyl side chain relative to the plane of the dibenzofuran ring system.

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing any π-π stacking of the dibenzofuran rings or other non-covalent interactions.

While no structure has been reported for 2-(1-Chloroethyl)dibenzofuran itself, analysis of other dibenzofuran derivatives in the Cambridge Structural Database demonstrates the planarity of the ring system and how substituents influence crystal packing. researchgate.net

Chiroptical Spectroscopy (e.g., ECD) for Stereochemical Assignment (if applicable)

The carbon atom bonded to the chlorine (C-1') is a stereocenter, meaning that 2-(1-Chloroethyl)dibenzofuran is a chiral molecule and exists as a pair of enantiomers: (R)-2-(1-Chloroethyl)dibenzofuran and (S)-2-(1-Chloroethyl)dibenzofuran.

Electronic Circular Dichroism (ECD) spectroscopy is a key chiroptical technique used to assign the absolute configuration of chiral molecules. osti.govgrafiati.comnih.govsemanticscholar.org It measures the differential absorption of left and right circularly polarized light. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chromophores.

The assignment would be achieved by:

Separating the two enantiomers using a chiral chromatography technique.

Measuring the experimental ECD spectrum for one of the pure enantiomers.

Performing quantum mechanical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT) to predict the theoretical ECD spectra for both the (R) and (S) configurations.

Comparing the experimental spectrum with the calculated spectra. A match between the sign and shape of the experimental Cotton effects and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of that enantiomer. cas.cz

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to understanding its behavior. Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules and is central to modern computational chemistry.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. For 2-(1-Chloroethyl)dibenzofuran, the distribution and energies of the HOMO and LUMO would indicate the most likely sites for nucleophilic and electrophilic attack.

Table 1: Conceptual Data for HOMO-LUMO Analysis of 2-(1-Chloroethyl)dibenzofuran

| Property | Description | Significance for 2-(1-Chloroethyl)dibenzofuran |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability. A higher energy suggests a stronger tendency to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability. A lower energy suggests a stronger tendency to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | A key indicator of chemical reactivity and stability. |

Molecular Electrostatic Potential Surfaces

A Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. Red-colored areas on an MEP surface indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue-colored areas represent positive electrostatic potential (electron-poor), indicating sites prone to nucleophilic attack. For 2-(1-Chloroethyl)dibenzofuran, an MEP analysis would highlight the reactive sites, particularly around the electronegative chlorine and oxygen atoms and the aromatic rings.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength. For 2-(1-Chloroethyl)dibenzofuran, NBO analysis could reveal the nature of the C-Cl and C-O bonds and the delocalization of electrons within the dibenzofuran (B1670420) ring system.

Quantum Chemical Calculations

Quantum chemical calculations are the foundation for obtaining the electronic and structural properties of molecules. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density rather than the complex many-electron wave function. This approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations are routinely used to optimize the ground state geometry of molecules, providing information on bond lengths, bond angles, and dihedral angles. They also yield accurate ground state energies, which are essential for determining the relative stability of different conformations or isomers. For 2-(1-Chloroethyl)dibenzofuran, DFT would be the method of choice for predicting its three-dimensional structure and thermodynamic stability.

Table 2: Typical Parameters Obtained from DFT Calculations for 2-(1-Chloroethyl)dibenzofuran

| Parameter | Description |

| Optimized Geometry | The lowest energy arrangement of atoms, providing bond lengths, bond angles, and dihedral angles. |

| Ground State Energy | The total electronic energy of the molecule in its most stable state. |

| Vibrational Frequencies | Calculated to confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared spectrum. |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results. However, they are computationally more demanding than DFT. Ab initio methods are often employed to benchmark the results of less computationally expensive methods or when very high accuracy is required for specific properties, such as reaction energies or electronic transition energies. For a molecule like 2-(1-Chloroethyl)dibenzofuran, high-level ab initio calculations could be used to obtain very precise electronic energies and to study excited state properties.

Reaction Pathway Modeling and Energy Landscapes

The study of chemical reactions involving 2-(1-Chloroethyl)dibenzofuran relies on modeling its potential energy surface. This theoretical landscape maps the energy of the system as the geometry of the molecules changes, revealing the most likely paths from reactants to products. researchgate.net Techniques combining reactive molecular dynamics (MD) with quantum mechanics (QM), such as the ChemTraYzer methodology, are employed to automatically discover and quantify numerous reactions relevant to the formation and decomposition of chlorinated dibenzofurans. rwth-aachen.deugent.be Such approaches are crucial for understanding the complex reaction networks associated with these compounds. nih.govugent.be

A critical aspect of reaction pathway modeling is identifying the transition state (TS), which represents the highest energy point along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy or barrier height, a key determinant of the reaction rate. nih.gov

For reactions involving chlorinated dibenzofuran precursors, such as the interaction between a phenoxy radical and trichlorobenzene, density functional theory (DFT) is used to calculate these energy barriers. researchgate.netrwth-aachen.de For example, the barrier height for the formation of a cyclohexadienone intermediate can be around 159 kJ/mol. rwth-aachen.de Similarly, theoretical studies on related benzofuran (B130515) derivatives scavenging hydroxyl radicals have calculated activation energies of approximately 10 kcal/mol (about 42 kJ/mol) for radical trapping reactions. nih.gov These calculations demonstrate that specific atomic sites on the furan (B31954) ring are highly active in radical reactions. nih.gov The localization of these transition states and the determination of their corresponding barrier heights are essential for predicting the kinetic feasibility of a proposed reaction mechanism. escholarship.org

Table 1: Representative Activation Energies in Related Furan Compounds

| Reaction Type | Model Compound(s) | Method | Calculated Barrier Height |

|---|---|---|---|

| Cyclohexadienone Formation | Phenoxy radical + 1,3,5-trichlorobenzene | DFT | ~159 kJ/mol rwth-aachen.de |

| Radical Trapping | (-)-BPAP + Hydroxyl radical | UHF/6-31G(d)//UHF/3-21G | ~10 kcal/mol (~42 kJ/mol) nih.gov |

This table presents data for related compounds to illustrate the typical energy scales involved.

The surrounding solvent can significantly influence reaction energetics. Computational models can account for these effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. escholarship.org The choice of solvent can alter the stability of reactants, products, and transition states, thereby changing reaction rates and even product selectivity. For instance, studies on the dipole moments of chlorinated ethanes, precursors to the chloroethyl side chain, showed a marked dependence on the solvent, which was an early indicator of conformational changes influenced by the surrounding medium. nih.govresearchgate.net While specific studies on 2-(1-Chloroethyl)dibenzofuran are not detailed in the provided results, the principles of solvation modeling would be directly applicable to understanding its reactivity in different environments.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecules are not static entities; they are flexible and can adopt various spatial arrangements known as conformations through rotation around single bonds. nih.govresearchgate.net Molecular dynamics (MD) simulations model the movement of atoms over time, providing a way to explore the conformational space of a molecule like 2-(1-Chloroethyl)dibenzofuran. mdpi.com

These simulations can reveal the most stable conformations and the energy barriers between them. For the 1-chloroethyl side chain, rotation around the C-C bond would lead to different conformers, such as gauche and anti arrangements, similar to those extensively studied in 1,2-dichloroethane. nih.govresearchgate.net The relative stability of these conformers is determined by a balance of steric repulsion and electrostatic interactions. researchgate.net In MD simulations, the system's temperature is controlled, and trajectories are analyzed to understand the dynamic behavior and conformational preferences of the molecule. mdpi.com For example, in simulations of related compounds, force constants are applied to restrain certain parts of the molecule while others are allowed to equilibrate, enabling a systematic exploration of its flexibility. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on Mechanistic Descriptors)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity or other properties. This approach is heavily reliant on the calculation of molecular descriptors that numerically represent the physicochemical properties of the molecule. researchgate.net

Molecular descriptors are the foundation of any QSAR model. They can be calculated from the 1D, 2D, or 3D representation of the molecule. For a compound like 2-(1-Chloroethyl)dibenzofuran, a wide range of descriptors would be generated to capture its structural and electronic features.

Table 2: Examples of Mechanistic Descriptors for QSAR Modeling

| Descriptor Class | Specific Examples | Information Encoded |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Reactivity, polarity, electrostatic interaction potential researchgate.net |

| Topological | Connectivity indices, Molecular complexity | Size, shape, and branching of the molecular structure |

| Physicochemical | LogP (octanol-water partition coefficient), Molar refractivity (MR), Polarizability | Lipophilicity, steric bulk, and dispersion forces researchgate.netnih.gov |

| Quantum Chemical | Hydration energy, Parachor | Interaction with solvent, molar volume corrected for surface tension researchgate.netnih.gov |

These descriptors provide a numerical profile of the molecule that can be used to build predictive models. nih.gov

Once descriptors are generated, statistical methods or machine learning algorithms are used to build a mathematical model that links the descriptors to the observed activity. researchgate.net Methods like Multiple Linear Regression (MLR) are often used due to their simplicity and interpretability. researchgate.net

The goal is to develop a model with high predictive power, often assessed by statistical metrics like the coefficient of determination (R²) and cross-validation techniques (e.g., Leave-One-Out). mdpi.com For instance, a QSAR model for benzofuran-based vasodilators achieved an R² value of 0.816, indicating a strong correlation between the selected descriptors and the biological activity. mdpi.com Such models can then be used to predict the activity of new, untested compounds and to understand the structural features that are most important for their molecular interaction potentials.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. helsinki.fi For compounds like 2-(1-Chloroethyl)dibenzofuran, which may be present alongside numerous other structurally similar compounds and matrix interferences, the choice of chromatographic technique is paramount to achieving accurate results.

High-Resolution Gas Chromatography (HRGC) is the gold-standard technique for the separation of PCDF congeners. nih.govchromatographyonline.com Its high resolving power is essential for separating isomeric compounds that may have very similar physical properties but different toxicities. keikaventures.comnih.gov U.S. EPA Methods 8290A and 1613B, for instance, mandate the use of HRGC for the analysis of tetra- through octa-chlorinated dibenzofurans. keikaventures.comepa.govepa.gov

The separation in HRGC is achieved using capillary columns, which are long, narrow tubes with an inner surface coated with a stationary phase. chromatographyonline.com The choice of stationary phase is critical for selectivity. A 5% phenyl-dimethylpolysiloxane stationary phase is commonly used as a primary column for PCDF analysis. chromatographyonline.com However, to ensure the unambiguous identification of certain toxic isomers, such as 2,3,7,8-Tetrachlorodibenzofuran (B131793) (2,3,7,8-TCDF), from co-eluting isomers, a confirmation analysis on a second, more polar column (e.g., a 50% cyanopropylphenyl-dimethylpolysiloxane column) is often required. keikaventures.comchromatographyonline.com A comprehensive study evaluated 13 different GC columns for PCDF analysis, concluding that a combination of non-polar and polar stationary phases is necessary to differentiate all key isomers. nih.gov

The high efficiency of HRGC columns, combined with optimized temperature programming, allows for the separation of complex mixtures of chlorinated dibenzofurans with high resolution, a prerequisite for accurate quantification by mass spectrometry. chromatographyonline.comnih.gov

Table 1: Key Features of HRGC for Chlorinated Dibenzofuran (B1670420) Analysis

| Feature | Description | Relevance to 2-(1-Chloroethyl)dibenzofuran Analysis |

|---|---|---|

| Principle | Separation of volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase coated on a capillary column. chromatographyonline.com | Enables separation from other PCDF congeners and matrix components. |

| Standard Methods | U.S. EPA Methods 8290A, 1613B; European Standard EN 1948. keikaventures.comepa.govnih.gov | Provide validated procedures for extraction, cleanup, and analysis. |

| Primary Column | Typically a non-polar stationary phase, such as DB-5 or HP-5MS (5% phenyl-dimethylpolysiloxane). chromatographyonline.comnih.gov | Provides good general separation of PCDF congeners based on boiling point and polarity. |

| Confirmation Column | A more polar stationary phase, like SP-2331 or DB-225, is used to resolve isomers that co-elute on the primary column. chromatographyonline.comnih.gov | Crucial for isomer-specific identification and quantification. |

| Resolution | High resolving power is necessary to separate the 2,3,7,8-substituted toxic congeners from other isomers. keikaventures.comchromatographyonline.com | Essential for accurate risk assessment. |

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be applied to the analysis of dibenzofuran derivatives. asm.orgoup.com Unlike GC, which is suitable for volatile and thermally stable compounds, HPLC can analyze a wider range of compounds, including those that are less volatile or prone to thermal degradation. synectics.net

In the context of analyzing compounds like 2-(1-Chloroethyl)dibenzofuran, HPLC is more commonly employed as a sample preparation or pre-concentration technique rather than the final determinative step. oup.com It can be used to isolate specific fractions or remove interfering compounds from a complex sample extract before HRGC/MS analysis. oup.com For example, a method for analyzing dibenzofuran in petroleum-based oil used an HPLC pre-concentration step to achieve low detection limits. oup.com

Research on the microbial degradation of dibenzofuran has utilized HPLC with reversed-phase columns (e.g., C18) to detect and quantify various hydroxylated metabolites in aqueous culture supernatants. asm.orgnih.gov This demonstrates HPLC's utility in separating dibenzofuran derivatives based on their polarity. Purity validation of synthesized dibenzofuran derivatives also often employs HPLC.

Table 2: Applications of HPLC in Dibenzofuran Analysis

| Application | HPLC System Details | Purpose | Source |

|---|---|---|---|

| Pre-concentration | Not specified | To concentrate dibenzofuran and dibenzodioxin from petroleum-base oil prior to GC/MS analysis. | oup.com |

| Metabolite Detection | Reversed-phase column, UV detector | To separate and detect degradation products of dibenzofuran in culture supernatants. | asm.org |

| Purification | Semi-preparative HPLC, various solvent systems (e.g., MeOH/H₂O) | To isolate and purify newly discovered dibenzofuran derivatives from fungal extracts. | mdpi.com |

| Purity Validation | Not specified | To confirm the structural integrity and purity of synthesized dibenzofuran compounds. | |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. ijsrtjournal.comorientjchem.org UPLC systems utilize columns packed with sub-2 µm particles, which, when operated at high pressures (up to 100 MPa), provide substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC. ijsrtjournal.comorientjchem.org

While specific applications of UPLC for 2-(1-Chloroethyl)dibenzofuran are not detailed in the available literature, its advantages make it a highly suitable technique. The increased efficiency and speed allow for higher sample throughput and reduced solvent consumption. ijsrtjournal.com UPLC, especially when coupled with tandem mass spectrometry (UPLC-MS/MS), has been successfully used to analyze other complex chlorinated compounds, such as chlorinated paraffins and hydroxylated polychlorinated biphenyls (OH-PCBs), in challenging matrices like dietary supplements and animal-derived foods. chromatographyonline.comchromatographyonline.commdpi.com

For instance, a UPLC-MS/MS method for OH-PCBs used a sub-2 µm particle size column to achieve excellent separation and low limits of detection (0.003–0.010 μg/kg). mdpi.com The enhanced resolution of UPLC would be beneficial in separating 2-(1-Chloroethyl)dibenzofuran from other isomers and structurally related compounds, a task that can be challenging for conventional HPLC. mdpi.com

Table 3: Comparison of UPLC and HPLC

| Parameter | HPLC | UPLC | Advantage of UPLC |

|---|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm | Higher efficiency, resolution, and sensitivity. ijsrtjournal.com |

| Pressure | Lower (typically < 6,000 psi) | Higher (up to 15,000 psi / 100 MPa) | Allows for the use of smaller particles and higher flow rates. ijsrtjournal.comorientjchem.org |

| Analysis Time | Longer | Shorter | Increased sample throughput. orientjchem.org |

| Resolution | Good | Superior | Better separation of complex mixtures and isomers. ijsrtjournal.com |

| Solvent Consumption | Higher | Lower | Reduced operational costs and environmental impact. orientjchem.org |

Mass Spectrometric Detection

Mass spectrometry (MS) is the definitive detection technique for the analysis of trace organic contaminants. It identifies compounds based on their mass-to-charge ratio (m/z) and can provide structural information through fragmentation patterns. helsinki.fi For chlorinated compounds like 2-(1-Chloroethyl)dibenzofuran, coupling MS with a chromatographic separation technique (GC-MS or LC-MS) is essential. researchgate.net

Tandem Mass Spectrometry, also known as MS/MS, is a powerful technique that provides a high degree of selectivity and specificity, making it invaluable for structural confirmation. wikipedia.org It involves multiple stages of mass analysis. In the first stage (MS1), a specific ion (the precursor ion), corresponding to the molecular ion of the target analyte, is selected. This precursor ion is then fragmented, typically through collision-induced dissociation (CID), in a collision cell. The resulting fragment ions (product ions) are then separated and detected in the second stage of mass analysis (MS2). wikipedia.org

This process of selecting a specific precursor-to-product ion transition is called selected reaction monitoring (SRM) and significantly reduces chemical noise from the sample matrix, thereby enhancing sensitivity and selectivity. wikipedia.org GC-MS/MS has been demonstrated to be an effective tool for the analysis of PCDFs and even more complex mixed halogenated dibenzofurans (PXDD/PXDFs) in environmental samples like soil. nih.govnih.gov It offers a reliable and often more accessible alternative to high-resolution mass spectrometry (HRMS) for achieving the required sensitivity and selectivity for food and environmental analysis. nih.govresearchgate.net For 2-(1-Chloroethyl)dibenzofuran, MS/MS could be used to generate a unique fragmentation pattern, confirming its structure and distinguishing it from other co-eluting compounds.

Table 4: Principles of Tandem Mass Spectrometry (MS/MS)

| Stage | Description | Purpose |

|---|---|---|

| Ionization | The analyte molecule is converted into a gas-phase ion (e.g., by electron ionization). | To make the molecule detectable by the mass spectrometer. |

| MS1 (Precursor Ion Selection) | The first mass analyzer selects ions of a specific mass-to-charge ratio (m/z) corresponding to the target analyte. | To isolate the ion of interest from all other ions produced from the sample. wikipedia.org |

| Fragmentation (Collision Cell) | The selected precursor ions are fragmented by collision with an inert gas (e.g., argon). | To produce characteristic product ions that are specific to the analyte's structure. wikipedia.org |

| MS2 (Product Ion Scan) | The second mass analyzer separates and detects the resulting product ions. | To generate a product ion spectrum that serves as a structural fingerprint for confirmation. wikipedia.org |

For the highest level of accuracy and precision in quantification, isotope dilution mass spectrometry is the preferred method. keikaventures.com This technique is a requirement in many regulatory methods for PCDD/PCDF analysis, such as EPA Method 1613B. epa.govisotope.com

The principle of isotope dilution involves adding a known quantity of an isotopically labeled version of the target analyte to the sample before any extraction or cleanup steps. keikaventures.com For the analysis of chlorinated dibenzofurans, this typically involves using compounds labeled with stable isotopes, such as Carbon-13 (¹³C). For 2-(1-Chloroethyl)dibenzofuran, an ideal internal standard would be ¹³C-labeled 2-(1-Chloroethyl)dibenzofuran.

This isotopically labeled standard is chemically identical to the native analyte and therefore behaves identically during sample preparation, extraction, cleanup, and chromatographic analysis. keikaventures.com Any loss of the native analyte during the analytical process will be matched by a proportional loss of the labeled standard. The mass spectrometer can distinguish between the native analyte and the labeled internal standard due to their mass difference. By measuring the response ratio of the native analyte to the labeled standard, an accurate quantification can be achieved, effectively correcting for sample-specific matrix effects and recovery losses. keikaventures.comkeikaventures.com This approach significantly improves the accuracy, precision, and robustness of the quantification. keikaventures.com

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| 2-(1-Chloroethyl)dibenzofuran |

| 2,3,7,8-Tetrachlorodibenzofuran (2,3,7,8-TCDF) |

| Carbon-13 (¹³C) |

| Chlorinated Paraffins |

| Dibenzofuran |

| Dibenzodioxin |

| Hydroxylated Polychlorinated Biphenyls (OH-PCBs) |

| Mixed Halogenated Dibenzo-p-dioxins and Dibenzofurans (PXDD/PXDFs) |

| Polychlorinated Dibenzo-p-dioxins (PCDDs) |

Electrochemical Detection and Behavior Studies

Cyclic Voltammetry for Redox Properties

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of chemical compounds. researchgate.netnih.gov It provides information on oxidation and reduction potentials, the stability of redox species, and the kinetics of electron transfer reactions. nih.gov

For halogenated aromatic compounds like chlorinated dibenzofurans, CV studies reveal that the number and potential of cathodic peaks, which correspond to reduction processes, are highly dependent on the identity and position of the halogen atoms. researchgate.net The process often involves irreversible reduction steps associated with the cleavage of the carbon-halogen bond. researchgate.net For instance, the electroreduction of chlorinated dibenzofurans can be mediated by catalysts to achieve dechlorination. researchgate.net

The introduction of halogen substituents, such as chlorine and bromine, influences the electronic properties of the dibenzofuran core. These substituents can increase the electron affinity of the molecule, which is reflected in the redox potentials measured by cyclic voltammetry. Studies on various symmetrically methylated dibenzofurans have also utilized cyclic voltammetry to characterize their radical cations, providing insights into their electronic structure and reactivity. researchgate.net

Based on these findings for related compounds, it can be inferred that the cyclic voltammogram of 2-(1-Chloroethyl)dibenzofuran would likely exhibit an irreversible reduction peak corresponding to the cleavage of the carbon-chlorine bond in the chloroethyl group. The potential at which this reduction occurs would be influenced by the dibenzofuran ring system. The oxidation behavior would be related to the dibenzofuran moiety itself, likely involving the formation of a radical cation, with the potential influenced by the electron-withdrawing nature of the chloroethyl substituent.

To illustrate the range of redox potentials observed in related dibenzofuran derivatives, the following table summarizes findings from various studies.

Note: The table presents generalized information from the literature on classes of compounds due to the absence of specific data for individual derivatives in the cited sources.

Electrocatalytic Applications

The study of the electrochemical properties of halogenated organic compounds is also driven by the potential for electrocatalytic applications, particularly in environmental remediation. The electrochemical reduction of chlorinated compounds, including chlorinated dibenzofurans, can lead to their dechlorination, transforming them into less toxic substances. researchgate.net This process can be enhanced by using electrocatalytic cathode materials, such as silver, which can lower the potential required for the reduction and improve the efficiency of the dehalogenation process. researchgate.netresearchgate.net

Furthermore, dibenzofuran derivatives are being explored in the field of materials science, for example, in the development of organic semiconductors. acs.org The redox properties of these molecules are fundamental to their performance in electronic devices. The ability to tune these properties through substitution on the dibenzofuran core, including with halogenated alkyl groups, is a key area of research.

Environmental Transformation and Persistence

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes such as photodegradation, hydrolysis, and oxidation-reduction reactions that can occur in different environmental compartments like water, soil, and air.

Photodegradation, or photolysis, is a primary abiotic pathway for the breakdown of chlorinated dibenzofurans in the aquatic environment. csbsju.edunih.gov This process involves the absorption of ultraviolet (UV) light, leading to the cleavage of chemical bonds. For chlorinated aromatic compounds, the most common reaction is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. csbsju.edunih.gov

Studies on various PCDF congeners have shown that photodegradation rates are influenced by the degree of chlorination and the presence of natural sensitizers in the water. csbsju.edunih.gov The primary mechanism for the direct photolysis of PCDFs is the cleavage of the carbon-chlorine (C-Cl) bond. nih.gov Another identified pathway involves the cleavage of the carbon-oxygen (C-O) bond of the furan (B31954) ring, leading to the formation of hydroxylated biphenyls. csbsju.edu For 2-(1-Chloroethyl)dibenzofuran, it is plausible that sunlight would induce similar reactions, leading to the formation of 2-ethyldibenzofuran (B15075476) through dechlorination or hydroxylated derivatives.

Table 1: Potential Photodegradation Reactions for Chlorinated Dibenzofurans

| Reaction Type | Probable Product from 2-(1-Chloroethyl)dibenzofuran | General Findings for PCDFs |

|---|---|---|

| Reductive Dechlorination | 2-Ethyldibenzofuran | A major pathway, though its extent can be less than 20% in aqueous solutions. nih.gov |

| C-O Cleavage | Hydroxylated ethyl-biphenyl derivatives | Observed in the photolysis of the dibenzofuran (B1670420) nucleus in natural water. csbsju.edu |

| Hydroxylation | Hydroxylated 2-(1-Chloroethyl)dibenzofuran | Identified as a key transformation in aquatic photodegradation. csbsju.edu |

This table is illustrative and based on general PCDF degradation pathways.

In environmental matrices like soil and sediment, oxidation and reduction reactions can contribute to the degradation of pollutants. However, PCDFs are generally resistant to chemical oxidation and reduction. cpcb.nic.in Strong oxidizing agents, such as Fenton's reagent (hydrogen peroxide with ferrous ions), or processes like supercritical water oxidation can degrade these compounds, but these conditions are not typical in the natural environment. anl.gov Similarly, reduction is not a major pathway unless potent catalysts are present. anl.gov Therefore, it is unlikely that 2-(1-Chloroethyl)dibenzofuran undergoes significant abiotic oxidation or reduction in soil or water under normal conditions.

Biotic Degradation Pathways

Biotic degradation, involving microorganisms and their enzymes, is a crucial pathway for the breakdown of persistent organic pollutants.

The bacterium Sphingomonas sp. strain RW1 is well-known for its ability to degrade dibenzofuran and some of its chlorinated derivatives. nih.govresearchgate.netconsensus.app This strain can utilize dibenzofuran as its sole source of carbon and energy. researchgate.net Research has shown that strain RW1 can also cometabolize various mono- and dichlorinated dibenzofurans. nih.govresearchgate.net The degradation process is initiated by an angular dioxygenation, which attacks the carbon atoms adjacent to the ether bridge. uni-konstanz.denih.gov

For chlorinated congeners, Sphingomonas sp. RW1 can attack either the chlorinated or the non-chlorinated ring. nih.govresearchgate.net The degradation of monochlorinated dibenzofurans typically results in the formation of corresponding chlorinated salicylates. nih.gov It is highly probable that 2-(1-Chloroethyl)dibenzofuran would be susceptible to degradation by this or similar bacterial strains. The initial attack would likely produce a chlorinated ethyl-salicylate, which could be further metabolized. However, highly chlorinated congeners are generally resistant to degradation by this strain. nih.govresearchgate.netconsensus.app

Table 2: Degradation of Chlorinated Dibenzofurans by Sphingomonas sp. strain RW1

| Substrate | Degradation Observed | Key Metabolite(s) | Reference |

|---|---|---|---|

| Dibenzofuran | Yes (Growth substrate) | 2,2',3-Trihydroxybiphenyl, Salicylic acid | uni-konstanz.denih.gov |

| 4-Chlorodibenzofuran (B1201407) | Yes | 3-Chlorosalicylate | nih.govresearchgate.net |

| 2,8-Dichlorodibenzofuran | Yes | Dichlorinated salicylates | nih.gov |

This table summarizes findings for compounds structurally related to 2-(1-Chloroethyl)dibenzofuran.

The key enzyme system responsible for the initial breakdown of dibenzofuran and its derivatives in bacteria like Sphingomonas sp. RW1 is the dibenzofuran 4,4a-dioxygenase system (DBFDO). uni-konstanz.de This is a multi-component enzyme system that catalyzes the angular dioxygenation of the dibenzofuran molecule. uni-konstanz.denih.gov This initial step is crucial as it breaks open one of the aromatic rings, making the molecule accessible to further enzymatic action. uni-konstanz.de

The DBFDO system consists of a reductase, a ferredoxin, and a terminal oxygenase component which contains a Rieske iron-sulfur center. uni-konstanz.de This enzyme system attacks the angular position (4,4a) to form an unstable hemiacetal, which spontaneously rearranges to form 2,2',3-trihydroxybiphenyl. uni-konstanz.de For chlorinated substrates, this enzymatic attack can lead to chlorinated intermediates. nih.gov Other enzymes, such as cytochrome P450 and lignin (B12514952) peroxidases found in fungi, are also known to metabolize chlorinated aromatic compounds, typically through hydroxylation. researchgate.netnih.govnih.gov These enzymatic systems represent the likely biotransformation pathways for 2-(1-Chloroethyl)dibenzofuran in microbially active environments.

Metabolite Identification in Biotic Systems

The biodegradation of chlorinated dibenzofurans is primarily studied in microorganisms, as they play a crucial role in the environmental breakdown of these persistent compounds. Specific studies on the metabolites of 2-(1-Chloroethyl)dibenzofuran were not found. However, research on similar, less-chlorinated dibenzofurans provides insight into potential metabolic pathways.

Bacteria, particularly species like Sphingomonas sp. strain RW1, have demonstrated the ability to degrade various mono- and dichlorinated dibenzofurans. nih.govnih.gov The degradation process typically begins with a dioxygenolytic attack on either the chlorinated or non-chlorinated aromatic ring. nih.govnih.gov This initial step leads to the formation of corresponding chlorinated salicylates and catechols. nih.govnih.gov For instance, the degradation of 4-chlorodibenzofuran by Sphingomonas sp. strain RW1 resulted in the stoichiometric conversion to 3-chlorosalicylate. nih.govnih.gov It is plausible that 2-(1-Chloroethyl)dibenzofuran could undergo a similar initial attack, potentially leading to chlorinated catechols or salicylates as primary metabolites. However, bacteria like strain RW1 have shown an inability to degrade more highly chlorinated congeners, suggesting that the degree and position of chlorine atoms significantly influence biodegradability. nih.govnih.gov

In aquatic organisms, the metabolism and elimination of PCDFs vary among different congeners. Studies in rainbow trout have shown that biological half-lives for various chlorinated dibenzofurans ranged from 7 to 12 days, which is shorter than for comparable polychlorinated biphenyls (PCBs). oup.com This suggests that some fish possess metabolic pathways to transform and eliminate certain PCDF congeners. oup.com

Environmental Partitioning and Transport Mechanisms

The movement and distribution of 2-(1-Chloroethyl)dibenzofuran in the environment are governed by its physical and chemical properties, such as its low water solubility and vapor pressure. cdc.gov Like other PCDFs, it is hydrophobic and tends to associate with organic matter in soil and sediment rather than dissolving in water. cdc.govusgs.gov

Adsorption to Soil and Sediment

The adsorption of organic compounds to soil and sediment is a critical process influencing their mobility and bioavailability. usgs.gov For hydrophobic compounds like PCDFs, adsorption is primarily driven by partitioning into the soil and sediment organic matter. usgs.gov The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this adsorption.

While specific Koc values for 2-(1-Chloroethyl)dibenzofuran are not available, data for related compounds indicate strong adsorption. For example, studies on various pesticides with varying hydrophobicity show that Koc values can range widely, with highly hydrophobic compounds having Koc values in the thousands of L/kg. nih.gov Given the structure of 2-(1-Chloroethyl)dibenzofuran, it is expected to have a high affinity for soil organic carbon, limiting its potential for leaching into groundwater. The rate of removal for chlorinated diaryl ether compounds from soil has been shown to be dependent on the content of soil organic matter, with higher organic matter content slowing the degradation rate. nih.gov

Molecular Mechanisms of Biological Interaction

Aryl Hydrocarbon Receptor (AhR) Ligand Binding Studies (In Vitro/Theoretical)

The primary mechanism by which polychlorinated dibenzofurans (PCDFs) and other dioxin-like compounds exert their biological effects is through activation of the Aryl Hydrocarbon Receptor (AhR). wikipedia.org The AhR is a ligand-activated transcription factor that, in its inactive state, resides in the cytoplasm in a complex with other proteins. nih.govnih.gov Upon binding a suitable ligand, the AhR translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) or Xenobiotic Responsive Elements (XREs). nih.govunimib.it This binding initiates the transcription of a battery of genes, most notably those involved in xenobiotic metabolism. nih.gov

Receptor Binding Affinities and Selectivity

The binding affinity of a PCDF congener to the AhR is a critical determinant of its potency. This affinity is highly dependent on the number and position of chlorine atoms on the dibenzofuran (B1670420) structure. Compounds with chlorine atoms in the lateral positions (2, 3, 7, and 8) tend to exhibit the highest affinity. wikipedia.orgnih.gov The planarity of the molecule and its lipophilicity are also crucial factors. nih.gov

In vitro studies typically measure receptor binding affinity using competitive displacement assays, where the compound of interest competes with a radiolabeled high-affinity ligand, such as [³H]2,3,7,8-tetrachlorodibenzo-p-dioxin ([³H]TCDD), for binding to the AhR in a cytosolic preparation. nih.govwhoi.edu The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. While specific data for 2-(1-Chloroethyl)dibenzofuran is unavailable, studies on related PCDFs demonstrate a wide range of binding affinities. For instance, 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) is a high-affinity ligand, whereas congeners with different chlorination patterns show markedly lower affinities. nih.govwhoi.edu The binding affinity of substituted PCDFs has been shown to be dependent on the lipophilicity (π-values) of the substituents. nih.gov

Table 1: Representative AhR Binding Affinities of Selected PCDFs This table presents illustrative data for related compounds to demonstrate the range of binding affinities within the PCDF class. Data for 2-(1-Chloroethyl)dibenzofuran is not available.

| Compound | Test System | Relative Binding Affinity (vs. TCDD) | Reference |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | Rat hepatic cytosol | ~0.3 | whoi.edu |

| 2,3,4,7,8-Pentachlorodibenzofuran | Rat hepatic cytosol | ~0.5 | nih.gov |

| 1,2,3,7,8-Pentachlorodibenzofuran | Rat hepatic cytosol | ~0.03 | nih.gov |

Transcriptional Activation Pathways (e.g., CYP1A1, CYP1B1 Induction)

Binding of a PCDF to the AhR initiates a signaling cascade that leads to the transcriptional activation of target genes, including members of the Cytochrome P450 family 1 (CYP1). nih.gov The most well-studied of these are CYP1A1 and CYP1B1. salvestrol-cancer.com The AhR/ARNT heterodimer binds to DREs in the enhancer regions of these genes, recruiting coactivator proteins and initiating transcription. nih.gov